molecular formula C16H19ClN2O2S2 B2448309 5-Chloro-2-(3-methylpiperidin-1-yl)-4-tosylthiazole CAS No. 852217-81-3

5-Chloro-2-(3-methylpiperidin-1-yl)-4-tosylthiazole

Cat. No. B2448309
CAS RN: 852217-81-3
M. Wt: 370.91
InChI Key: DGOUPJNKWSBXKZ-UHFFFAOYSA-N
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Description

“5-Chloro-2-(3-methylpiperidin-1-yl)-4-tosylthiazole” is a complex organic compound. It contains a thiazole ring which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The compound also has a tosyl group (a sulfur-containing group derived from toluenesulfonic acid) and a chlorine atom attached to it .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole and piperidine rings, the introduction of the tosyl group, and the addition of the chlorine atom. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and piperidine rings would likely contribute to the rigidity of the molecule, while the tosyl group and chlorine atom could potentially participate in various chemical reactions .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chlorine atom could be replaced by other groups in a nucleophilic substitution reaction. The tosyl group could also potentially be replaced or modified .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the presence and arrangement of its various functional groups .

Scientific Research Applications

  • Conformational Stability and Molecular Structure Analysis :

    • Taşal and Kumalar (2010) conducted an ab initio Hartree-Fock and density functional theory investigation on a related molecule, 5-chloro-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one. They focused on the molecular geometry and vibrational frequencies in the ground state, comparing theoretical and experimental geometries to understand the conformational stability of the molecule (Taşal & Kumalar, 2010).
  • Pesticidal and Fungicidal Activities :

    • Choi et al. (2015) explored the pesticidal activities of derivatives of a similar compound, focusing on its effectiveness against a mosquito larva and a phytopathogenic fungus. This study highlights the potential use of thiazole derivatives in controlling mosquito larvae and plant diseases (Choi et al., 2015).
  • Synthesis and Biological Activity of Derivatives :

    • Aziz‐ur‐Rehman et al. (2017) synthesized derivatives of a related compound, focusing on their antibacterial evaluation. Their work demonstrates the valuable biological activities of compounds with 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities (Aziz‐ur‐Rehman et al., 2017).
  • Antifungal and Antibacterial Agents :

    • Shukla and Srivastava (2008) synthesized new derivatives of a similar compound, evaluating their antifungal and antibacterial activities. This research contributes to the understanding of the potential medicinal applications of these compounds (Shukla & Srivastava, 2008).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, and evaluations of its potential uses in fields such as medicine or materials science .

properties

IUPAC Name

5-chloro-4-(4-methylphenyl)sulfonyl-2-(3-methylpiperidin-1-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2S2/c1-11-5-7-13(8-6-11)23(20,21)15-14(17)22-16(18-15)19-9-3-4-12(2)10-19/h5-8,12H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOUPJNKWSBXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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